molecular formula C22H21N3O6 B14984756 2-nitro-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)benzamide

2-nitro-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)benzamide

Cat. No.: B14984756
M. Wt: 423.4 g/mol
InChI Key: GVHMXAAQMBFDHU-UHFFFAOYSA-N
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Description

2-NITRO-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE is a complex organic compound that features a nitro group, a pyridine ring, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-NITRO-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Coupling Reaction: Formation of the amide bond between the nitrobenzene derivative and the pyridine-2-yl group.

    Methoxylation: Introduction of methoxy groups to the phenyl ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The compound can be reduced under specific conditions to yield various intermediates.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, palladium on carbon.

    Catalysts: Transition metal catalysts like palladium or platinum.

Major Products

    Amines: Reduction of the nitro group.

    Substituted Derivatives: Various substituted products depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Medicine

    Drug Development: Potential lead compound for the development of new drugs.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-NITRO-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the pyridine and trimethoxyphenyl groups might interact with biological targets through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-NITRO-N-(PYRIDIN-2-YL)-BENZAMIDE: Lacks the trimethoxyphenyl group.

    N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE: Lacks the nitro group.

    2-NITRO-N-(PYRIDIN-2-YL)-N-METHYLBENZAMIDE: Lacks the trimethoxyphenyl group and has a methyl group instead.

Uniqueness

The presence of both the nitro group and the trimethoxyphenyl group in 2-NITRO-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE makes it unique, potentially offering a combination of properties not found in the similar compounds listed above.

Properties

Molecular Formula

C22H21N3O6

Molecular Weight

423.4 g/mol

IUPAC Name

2-nitro-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C22H21N3O6/c1-29-18-12-15(13-19(30-2)21(18)31-3)14-24(20-10-6-7-11-23-20)22(26)16-8-4-5-9-17(16)25(27)28/h4-13H,14H2,1-3H3

InChI Key

GVHMXAAQMBFDHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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